1-Boc-3-Benzylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

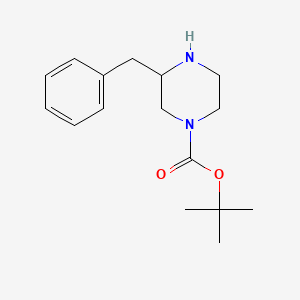

Tert-Butyl 3-Benzylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16 H24 N2 O2 . It is used in life science research and is considered a chemical building block .

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-Benzylpiperazine-1-carboxylate consists of a piperazine ring substituted with a benzyl group and a tert-butyl carboxylate group . The molecular weight of the compound is 276.378 .Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 3-Benzylpiperazine-1-carboxylate are not extensively detailed in the search results. The compound has a molecular weight of 276.378 and a molecular formula of C16 H24 N2 O2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Development : Some derivatives of tert-Butyl 3-Benzylpiperazine-1-carboxylate, such as tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, are important intermediates in synthesizing novel protein tyrosine kinase inhibitors like CP-690550, which have applications in medicinal chemistry (Chen Xin-zhi, 2011).

Use in Stereoselective Syntheses : The compound and its derivatives are used in stereoselective syntheses. For example, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react with L-selectride to yield cis isomers, which are valuable in creating stereoselectively active compounds (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

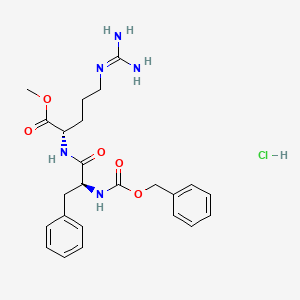

Chiral Auxiliary Applications : tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, serves as a chiral auxiliary and a chiral building block in dipeptide synthesis. Its derivatives are used for preparing enantiomerically pure acids and peptides (A. Studer, T. Hintermann, D. Seebach, 1995).

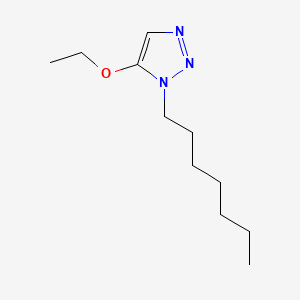

Activation of Carboxylic Acids : The compound's derivatives are utilized in activating carboxylic acids. For instance, tert-butyl carbonates like tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate are used to activate acids in the presence of DMAP, forming intermediates in amide or peptide synthesis (Y. Basel, A. Hassner, 2002).

Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is a key intermediate for small molecule anticancer drugs. Its synthetic method yields high outputs, contributing significantly to anticancer drug development (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Cytochrome P450 Metabolism Study : In the study of cytochrome P450-mediated metabolism, derivatives of tert-butyl benzyl-piperazine are used to investigate metabolic pathways and interactions, providing insights into drug metabolism and pharmacokinetics (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).

Role in Crystallography and Magnetism Studies : 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a related compound, is studied for its crystallographic properties and magnetic susceptibility. This research contributes to the understanding of molecular interactions and properties (M. Baskett, P. M. Lahti, 2005).

Wirkmechanismus

Target of Action

It is structurally related to benzylpiperazine, which is known to act on the serotonergic and dopaminergic receptor systems .

Mode of Action

Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Biochemical Pathways

Related compounds like benzylpiperazine are known to affect serotonin and dopamine pathways .

Pharmacokinetics

Result of Action

Related compounds like benzylpiperazine are known to have euphoriant and stimulant properties .

Action Environment

It’s worth noting that related compounds like benzylpiperazine are known to have their effects influenced by various factors, including dosage and individual physiology .

Eigenschaften

IUPAC Name |

tert-butyl 3-benzylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656941 |

Source

|

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-29-8 |

Source

|

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Furancarboxaldehyde, 5-[8-(acetyloxy)-1,4-dihydro-1,4-dioxo-2-naphthalenyl]-, 2-(dimethylhydrazo](/img/no-structure.png)

![2-[(1Z)-buta-1,3-dienyl]benzaldehyde](/img/structure/B568586.png)

![[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)